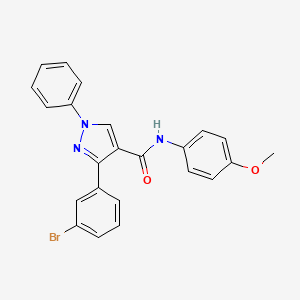
3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that belongs to the pyrazole class of compounds. This compound has gained a lot of attention in recent years due to its potential applications in various fields of scientific research.
Mecanismo De Acción
The exact mechanism of action of 3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not yet fully understood. However, several studies have suggested that 3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and physiological effects:
3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and decrease seizure activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its high potency and selectivity. However, one of the limitations of using 3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide. Some of the most promising areas of research include further studies on its anticancer and anti-inflammatory properties, as well as its potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, future research could focus on developing more effective methods for synthesizing and purifying 3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, as well as improving its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-bromoaniline, 4-methoxyphenylhydrazine, and 1-phenyl-1H-pyrazole-4-carboxylic acid in the presence of a catalyst such as triethylamine. The reaction takes place at a high temperature and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the most promising applications of 3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide include its use as an anticancer agent, anti-inflammatory agent, and anticonvulsant agent.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c1-29-20-12-10-18(11-13-20)25-23(28)21-15-27(19-8-3-2-4-9-19)26-22(21)16-6-5-7-17(24)14-16/h2-15H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEIDDYREIXFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2(10),3,5,8-tetraen-6-yl](4-methoxyphenyl)methanone](/img/structure/B6138754.png)
![2-[(4-methyl-2-quinazolinyl)amino]-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6138756.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(methylthio)propanamide](/img/structure/B6138759.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-cyclohexen-1-ylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![N-{[4-(4-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-furamide](/img/structure/B6138793.png)
![9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6138795.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)

![2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6138809.png)
![2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6138814.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)

![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)